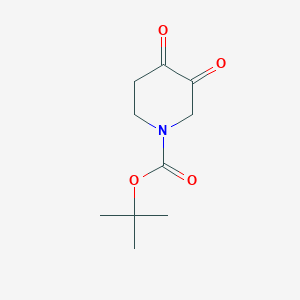

Tert-butyl 3,4-dioxopiperidine-1-carboxylate

Numéro de catalogue B8752987

Poids moléculaire: 213.23 g/mol

Clé InChI: DCNCLKKQGTZWHL-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US07388019B2

Procedure details

In a dried flask, a solution of 8.8 mL (9.7 g, 125 mmol) of anhydrous dimethyl sulfoxide in 400 mL of anhydrous dichloromethane was stirred under nitrogen at −60° C. as 15.9 mL (23.6 g, 113 mmol) of trifluoroacetic anhydride was added dropwise. The resultant solution was stirred at −60° C. for 20 min, at which time a solution of 8.5 g (39.1 mmol) of tert-butyl 3,4-dihydroxypiperidine-1-carboxylate from Step B in 100 mL of anhydrous dichloromethane was added via cannula. The solution was stirred at −60° C. for 1.5 h, during which time some precipitation occurred. Then 36.2 mL (26.3 g, 260 mmol) of triethylamine was added, and stirring was continued at −60° C. for an additional 30 min. The reaction mixture was concentrated in vacuo, and the residue was purified by flash chromatography (silica gel, 0-30% ethyl acetate/hexanes) to yield the title compound, which may exist as a mixture of tautomers. 1H NMR (500 MHz, CDCl3) δ 7.8-7.6 (br m, <1H), 5.3 (br apparent s, ≦1H), 4.00 (m, 2H), 2.69 (t, J=7.5 Hz, 2H), 1.57 (s, 9H). LC/MS: 214 (M+1).

[Compound]

Name

resultant solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Quantity

8.5 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

CS(C)=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[OH:18][CH:19]1[CH:24]([OH:25])[CH2:23][CH2:22][N:21]([C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27])[CH2:20]1.C(N(CC)CC)C>ClCCl>[O:18]=[C:19]1[C:24](=[O:25])[CH2:23][CH2:22][N:21]([C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27])[CH2:20]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)C

|

|

Name

|

|

|

Quantity

|

15.9 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)OC(C(F)(F)F)=O)(F)F

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

[Compound]

|

Name

|

resultant solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

8.5 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1CN(CCC1O)C(=O)OC(C)(C)C

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Three

|

Name

|

|

|

Quantity

|

36.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred at −60° C. for 1.5 h, during which time

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added via cannula

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

some precipitation

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued at −60° C. for an additional 30 min

|

|

Duration

|

30 min

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction mixture was concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was purified by flash chromatography (silica gel, 0-30% ethyl acetate/hexanes)

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |